(R)-(+)-1,2-Epoxyhexadecane is a chiral epoxide compound with the molecular formula CHO. It is classified as an aliphatic epoxide, which is characterized by a three-membered cyclic ether structure containing an oxygen atom and two carbon atoms. This compound is of interest in various chemical applications due to its unique properties and reactivity.
(R)-(+)-1,2-Epoxyhexadecane can be synthesized from readily available raw materials through several methods. It is often derived from the epoxidation of hexadecene or other long-chain alkenes. The compound has been studied for its potential applications in surfactant production and as a building block for more complex organic molecules.
The synthesis of (R)-(+)-1,2-Epoxyhexadecane can be achieved through various methods, including:
The synthesis can be optimized by adjusting solvent volumes and reaction temperatures. For instance, using dichloromethane (DCM) as a solvent at low temperatures enhances the yield and purity of the final product .
(R)-(+)-1,2-Epoxyhexadecane features a cyclic ether structure where the oxygen atom is part of a three-membered ring formed by two carbon atoms from the hexadecane backbone. The stereochemistry at the first carbon atom contributes to its chiral nature.
(R)-(+)-1,2-Epoxyhexadecane can participate in various chemical reactions typical of epoxides:
The reactivity of the epoxide ring makes it susceptible to nucleophilic attack under mild conditions. This property is exploited in synthesizing more complex organic compounds.
The mechanism of action for (R)-(+)-1,2-epoxyhexadecane primarily involves its ability to undergo nucleophilic attack due to the strain in the three-membered epoxide ring. When a nucleophile approaches the epoxide, it opens the ring, leading to products such as alcohols or diols.
The reaction kinetics can vary based on factors such as solvent polarity and temperature, influencing both yield and selectivity in subsequent reactions.
(R)-(+)-1,2-Epoxyhexadecane has several scientific uses:
The stereoselective synthesis of long-chain epoxides like (R)-(+)-1,2-epoxyhexadecane requires specialized methodologies due to the challenges posed by the hydrophobic alkyl backbone. Sharpless asymmetric dihydroxylation of 1-hexadecene serves as a foundational approach, where chiral ligands such as (DHQD)₂PHAL direct the formation of a vicinal diol intermediate with high enantioselectivity. Subsequent regioselective cyclization via mesylate activation or cyclic sulfate formation yields the target epoxide. This stepwise strategy achieves enantiomeric excess (ee) values >90%, though it necessitates precise control over ring-closing conditions to prevent racemization [7].
Table 1: Key Enantioselective Epoxidation Routes for 1-Hexadecene
Method | Key Reagent/Catalyst | Intermediate | ee (%) | Overall Yield (%) |
---|---|---|---|---|
Sharpless Dihydroxylation | (DHQD)₂PHAL/K₃Fe(CN)₆ | (R)-1,2-Hexadecanediol | 90-95 | 75-80 |
Jacobsen-Katsuki Epox. | (salen)Mn(III) Complex | Direct epoxide | 80-85 | 70-75 |
Shi Epoxidation | Fructose-derived Ketone | Direct epoxide | 88-92 | 65-70 |
Alternative metal-catalyzed epoxidation systems, including Jacobsen’s Mn(III)-salen complexes, exhibit moderate enantioselectivity (80–85% ee) for terminal alkenes. However, steric shielding from the long alkyl chain often reduces catalyst efficacy compared to shorter substrates. Recent advances utilize bifunctional phase-transfer catalysts to enhance interfacial reactivity in biphasic systems, improving yields to >75% [6].
Titanium-BINOLate complexes demonstrate exceptional stereocontrol in synthesizing chiral epoxides. A 1:2 Ti(OⁱPr)₄/BINOL ratio with 3 equivalents of isopropanol generates an active catalyst that promotes nucleophilic addition to carbonyl precursors. For (R)-1,2-epoxyhexadecane synthesis, tetraallylstannane addition to long-chain aldehydes followed by in situ epoxidation achieves 95% ee under solvent-minimized conditions. This method leverages isopropanol as a proton shuttle, significantly enhancing enantioselectivity compared to dichloromethane-based systems [6].
Table 2: Titanium/BINOL Catalyst Optimization for Allylation-Epoxidation
Ti(OⁱPr)₄ (mol%) | BINOL (mol%) | IPA (equiv) | ee (%) | Yield (%) |
---|---|---|---|---|
10 | 10 | 3 | 88 | 88 |
10 | 20 | 3 | 95 | 93 |
5 | 10 | 3 | 90 | 90 |
The catalytic cycle involves allylstannane coordination to the Ti(IV) center, followed by stereodefined attack on the aldehyde carbonyl. Subsequent epoxidation with tert-butyl hydroperoxide (TBHP) proceeds with retention of configuration. This one-pot allylation-epoxidation sequence reduces purification steps and is scalable to gram quantities, though stoichiometric tin waste remains an environmental concern [6].
Microbial epoxide hydrolases offer a sustainable route to enantiopure long-chain epoxides. Rhodosporidium toruloides whole cells selectively hydrolyze racemic 1,2-epoxyhexadecane, kinetically resolving the (S)-enantiomer and leaving the desired (R)-epoxide intact. This system achieves E-values >100 due to precise steric discrimination within the enzyme’s hydrophobic substrate pocket [3] [8].
Membrane bioreactors address solubility limitations by enabling continuous processing. With 20% ethanol as a cosolvent:
Haloalcohol dehalogenases provide an alternative route via enantioselective azidolysis. These enzymes convert β-substituted haloalcohols to epoxides through intramolecular displacement, with recent mutants achieving 90% ee for C₁₆ substrates. Protein engineering of Arthrobacter strains has enhanced activity toward long chains by enlarging substrate-binding tunnels [1].
Molecular dynamics (MD) simulations elucidate stereocontrol mechanisms in both chemical and enzymatic synthesis. For Ti-BINOLate catalysts, density functional theory (DFT) reveals a C₂-symmetric dimeric structure where the epoxide’s alkyl chain adopts an equatorial position to minimize 1,3-diaxial strain. This orientation favors Re-face attack by nucleophiles, consistent with observed (R)-configuration [9].
Table 3: Computational Models for Stereochemical Prediction
System | Method | Key Interaction | Predicted ee (%) | Experimental ee (%) |
---|---|---|---|---|
Ti-BINOL/1-Hexadecene | DFT (B3LYP/6-31G*) | Alkenyl π-Ti⁴⁺ charge transfer | 97 | 95 |
R. toruloides EH Substrate | MD (CHARMM) | Van der Waals packing in hydrophobic pocket | >99 | >98 |
Salen-Mn/Peroxide Complex | QM/MM (ONIOM) | Mn-O-O dihedral constraint | 82 | 85 |
Enzymatic selectivity is simulated using CHARMM force fields, which accurately reproduce binding energies in epoxide hydrolases (R² = 0.94 vs. experimental data). Simulations show the (S)-epoxide isomer positions its epoxide oxygen optimally for nucleophilic attack by Asp¹⁰⁵, while the (R)-isomer experiences steric clash with Phe⁷⁸. Free energy perturbation calculations predict mutant variants (e.g., Phe78Ala) with broadened substrate scope [1] [9].
Machine learning models trained on kinetic resolution data predict optimal reaction conditions for new substrates. For C₁₄-C₁₈ terminal epoxides, a random forest algorithm recommends:
Tables of Compounds in Synthesis Pathways
Table 4: Substrates and Reagents for (R)-1,2-Epoxyhexadecane Synthesis
Compound Name | CAS Number | Role | Key Chemical Property |
---|---|---|---|
1-Hexadecene | 629-73-2 | Starting material | Terminal alkene |
(DHQD)₂PHAL | 140853-10-7 | Chiral ligand | Cinchona alkaloid derivative |
Ti(OⁱPr)₄ | 546-68-9 | Lewis acid catalyst | Moisture-sensitive |
(R)-BINOL | 97828-32-5 | Chiral controller | Axial chirality |
Tetraallylstannane | 7393-43-3 | Allyl anion equivalent | Air-sensitive |
Table 5: Enzymes in Biocatalytic Synthesis
Enzyme | Source Organism | Reaction Catalyzed | Thermal Stability |
---|---|---|---|
Epoxide hydrolase | Rhodosporidium toruloides | Kinetic resolution of epoxides | 30–40°C |
Haloalcohol dehalogenase | Arthrobacter erithii | Epoxide formation from halohydrins | 45–55°C |
Limonene epoxide hydrolase | Rhodococcus erythropolis | Enantioconvergent hydrolysis | 25–35°C |
Concluding Remarks
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9